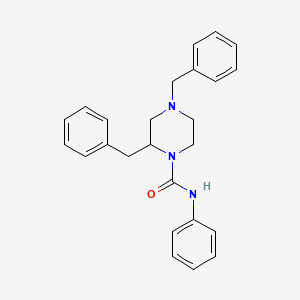

2,4-dibenzyl-N-phenylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves the functionalization of the piperazine ring with various substituents to achieve desired biological activities. For example, a series of substituted 2-phenylbenzimidazole-4-carboxamides, which share a similar carboxamide functional group, were synthesized and evaluated for antitumor activity . Similarly, N,N'-diacylpiperazine-2-carboxamides were synthesized as potent substance P receptor antagonists, indicating the importance of the carboxamide group in conferring biological activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. The presence of benzyl and phenyl groups in the compound suggests potential for aromatic interactions, which could be important for binding to biological receptors or enzymes. The structure-activity relationships for 2-methylbenzanilides and related carboxamides indicate that substitution patterns on the aromatic rings can significantly affect the inhibitory effects on enzyme activity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their substituents. For instance, 1,4-dibenzylpiperazine was subjected to RuO4-mediated oxidation, which resulted in the formation of various oxygenated derivatives . This suggests that the dibenzyl-N-phenylpiperazine-1-carboxamide could also be susceptible to oxidative reactions, potentially affecting its stability and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of carboxamide and benzyl groups in the compound of interest would likely affect its solubility in organic solvents and water, which is important for its pharmacokinetic properties. The stability of the compound could be inferred from the behavior of similar compounds during oxidative conditions, as seen in the oxidation of 1,4-dibenzylpiperazine .

Scientific Research Applications

Anticonvulsant Activity

- Anticonvulsant Effects : A series of 4-aminobenzamides, including compounds similar to 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide, were evaluated for their anticonvulsant properties. These compounds demonstrated efficacy in mice against seizures induced by electroshock and pentylenetetrazole (Clark et al., 1984).

Antitumor Agents

- DNA-Intercalating Agents : Compounds structurally similar to 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide, specifically substituted 2-phenylbenzimidazole-4-carboxamides, were synthesized and evaluated for antitumor activity. These compounds, which act as DNA-intercalating agents, showed moderate in vivo antileukemic effects and a lack of cross-resistance to an amsacrine-resistant P388 cell line (Denny et al., 1990).

Chemical Sensor Development

- Fluorescent Chemosensor : A receptor developed for detecting Cu(2+) and Zn(2+) ions in a semi-aqueous system utilized a structure similar to 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide. This receptor showed enhanced fluorescence with the addition of these metal ions, highlighting its potential in molecular logic gate applications (Fegade et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is selectively responsible for hydrolyzing acetylcholine in the healthy brain . This enzyme plays a crucial role in learning and memory .

Mode of Action

2,4-dibenzyl-N-phenylpiperazine-1-carboxamide interacts with acetylcholinesterase, inhibiting its activity . The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays a vital role in memory and learning .

Biochemical Pathways

The inhibition of acetylcholinesterase by 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting acetylcholinesterase, 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Pharmacokinetics

Similar compounds have been shown to effectively migrate through biological membranes by means of passive diffusion . This suggests that 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide may also have good oral absorption and the ability to cross lipid barriers .

Result of Action

The inhibition of acetylcholinesterase by 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide leads to an increase in the concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic neurotransmission, which is associated with improved learning and memory . Therefore, 2,4-dibenzyl-N-phenylpiperazine-1-carboxamide may have potential therapeutic effects in conditions characterized by cognitive decline, such as Alzheimer’s disease .

properties

IUPAC Name |

2,4-dibenzyl-N-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c29-25(26-23-14-8-3-9-15-23)28-17-16-27(19-22-12-6-2-7-13-22)20-24(28)18-21-10-4-1-5-11-21/h1-15,24H,16-20H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWFFNQBJCBXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dibenzyl-N-phenylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)

![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2520246.png)

![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one](/img/structure/B2520251.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2520252.png)

![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one](/img/structure/B2520255.png)

![1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2520256.png)

![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2520261.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2520265.png)